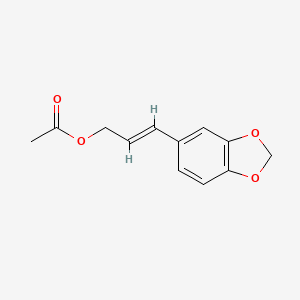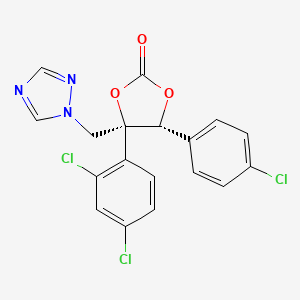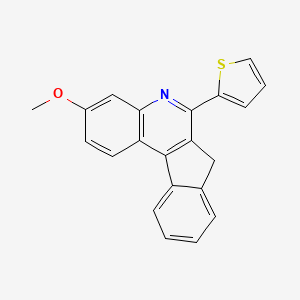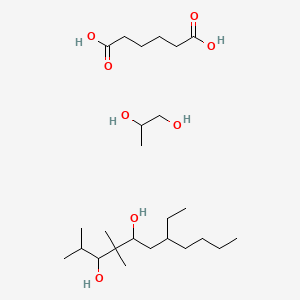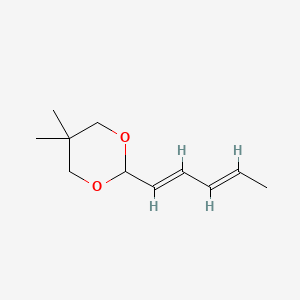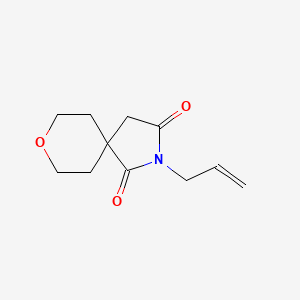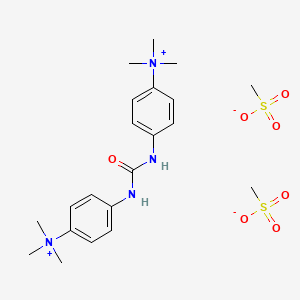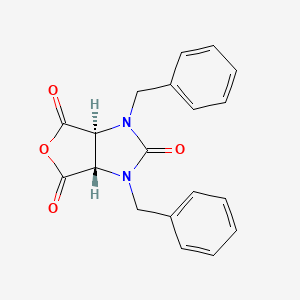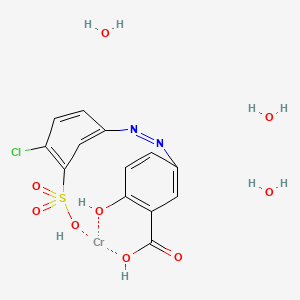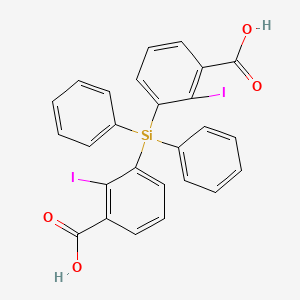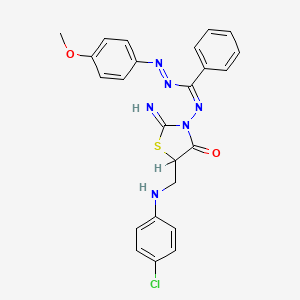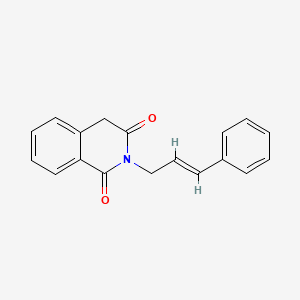
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione is an organic compound that belongs to the class of isoquinolinediones This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to an isoquinolinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and cinnamaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline derivative and cinnamaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinedione core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoquinolinedione to isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinolinediones.
Scientific Research Applications
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione: Unique due to its specific structural features and biological activities.
Isoquinoline Derivatives: Share the isoquinoline core but differ in substituents and biological properties.
Quinones: Structurally related but differ in oxidation state and reactivity.
Uniqueness
This compound stands out due to its unique combination of a phenyl-propenyl chain and isoquinolinedione core, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
126070-18-6 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-13-15-10-4-5-11-16(15)18(21)19(17)12-6-9-14-7-2-1-3-8-14/h1-11H,12-13H2/b9-6+ |
InChI Key |
BAUSPLLNLSKONS-RMKNXTFCSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


